![molecular formula C12H14O4Te B14410029 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid CAS No. 84144-30-9](/img/structure/B14410029.png)
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is an organic compound that features a tellurium atom bonded to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with but-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium complex. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds where the tellurium atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Sinapic Acid: A hydroxycinnamic acid with similar structural features but lacks the tellurium atom.
Ferulic Acid: Another hydroxycinnamic acid with antioxidant properties.
Cinnamic Acid: The parent compound of hydroxycinnamic acids, widely used in organic synthesis.
Uniqueness
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity. The tellurium atom allows the compound to participate in unique redox reactions and form covalent bonds with biomolecules, distinguishing it from other similar compounds .
Propiedades
Número CAS |
84144-30-9 |
|---|---|
Fórmula molecular |
C12H14O4Te |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyphenyl)tellanylbut-2-enoic acid |
InChI |
InChI=1S/C12H14O4Te/c1-8(4-12(13)14)17-11-6-9(15-2)5-10(7-11)16-3/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
IWOHBOKGFGEZDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)O)[Te]C1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14409949.png)
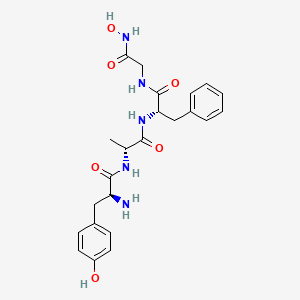
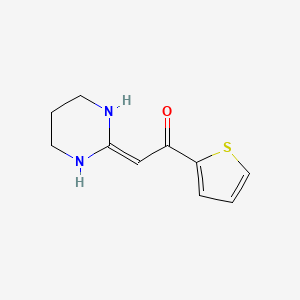
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


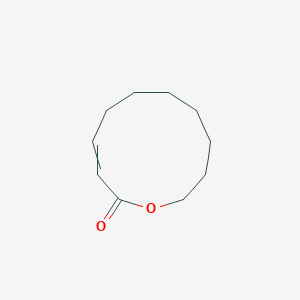
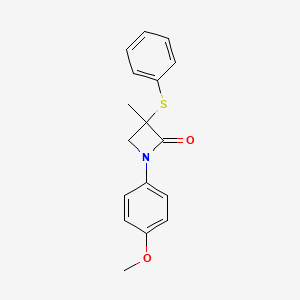
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)


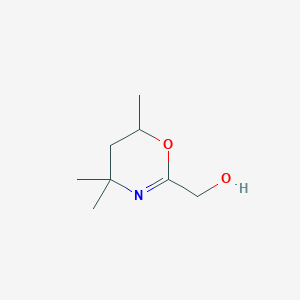
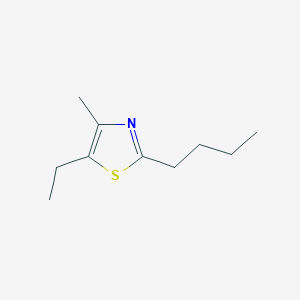
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
